molecular formula C13H20BrNO3Si B8168457 ((5-Bromo-2-nitrobenzyl)oxy)(tert-butyl)dimethylsilane

((5-Bromo-2-nitrobenzyl)oxy)(tert-butyl)dimethylsilane

Cat. No.: B8168457
M. Wt: 346.29 g/mol
InChI Key: HNFNIPFLQMYZKV-UHFFFAOYSA-N
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Description

((5-Bromo-2-nitrobenzyl)oxy)(tert-butyl)dimethylsilane: is an organosilicon compound characterized by the presence of a bromine atom, a nitro group, and a benzyl ether moiety attached to a tert-butyl dimethylsilyl group. This compound is commonly used in organic synthesis, particularly as a protecting group for alcohols and phenols due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((5-Bromo-2-nitrobenzyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 5-bromo-2-nitrobenzyl alcohol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:

5-Bromo-2-nitrobenzyl alcohol+tert-butyl dimethylsilyl chlorideThis compound\text{5-Bromo-2-nitrobenzyl alcohol} + \text{tert-butyl dimethylsilyl chloride} \rightarrow \text{this compound} 5-Bromo-2-nitrobenzyl alcohol+tert-butyl dimethylsilyl chloride→this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in ((5-Bromo-2-nitrobenzyl)oxy)(tert-butyl)dimethylsilane can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Deprotection Reactions: The tert-butyl dimethylsilyl group can be removed under mild acidic conditions, such as treatment with tetrabutylammonium fluoride, to yield the free alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in ethanol.

    Deprotection: Tetrabutylammonium fluoride in tetrahydrofuran.

Major Products:

    Substitution: Products depend on the nucleophile used, such as azides or thiols.

    Reduction: 5-Amino-2-nitrobenzyl derivatives.

    Deprotection: 5-Bromo-2-nitrobenzyl alcohol.

Scientific Research Applications

Chemistry:

  • Used as a protecting group for alcohols and phenols in multi-step organic synthesis.
  • Employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology and Medicine:

  • Utilized in the development of prodrugs, where the protecting group is removed in vivo to release the active drug.
  • Investigated for its potential use in targeted drug delivery systems.

Industry:

  • Applied in the production of specialty chemicals and advanced materials.
  • Used in the synthesis of intermediates for agrochemicals and polymers.

Mechanism of Action

The mechanism of action of ((5-Bromo-2-nitrobenzyl)oxy)(tert-butyl)dimethylsilane primarily involves its role as a protecting group. The tert-butyl dimethylsilyl group protects hydroxyl functionalities from unwanted reactions during synthetic procedures. The protection is achieved through the formation of a stable silyl ether linkage, which can be selectively cleaved under mild conditions to regenerate the free hydroxyl group.

Comparison with Similar Compounds

  • ((5-Bromo-2-nitrobenzyl)oxy)(trimethyl)silane
  • ((5-Bromo-2-nitrobenzyl)oxy)(triisopropyl)silane
  • ((5-Bromo-2-nitrobenzyl)oxy)(tert-butyldiphenyl)silane

Comparison:

  • Stability: ((5-Bromo-2-nitrobenzyl)oxy)(tert-butyl)dimethylsilane offers a good balance of stability and ease of removal compared to its trimethyl and triisopropyl counterparts.
  • Steric Hindrance: The tert-butyl group provides steric protection, making it more resistant to nucleophilic attack compared to trimethylsilyl derivatives.
  • Cleavage Conditions: The tert-butyl dimethylsilyl group can be removed under milder conditions compared to the bulkier triisopropyl and tert-butyldiphenylsilyl groups, making it more versatile in synthetic applications.

Properties

IUPAC Name

(5-bromo-2-nitrophenyl)methoxy-tert-butyl-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO3Si/c1-13(2,3)19(4,5)18-9-10-8-11(14)6-7-12(10)15(16)17/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFNIPFLQMYZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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